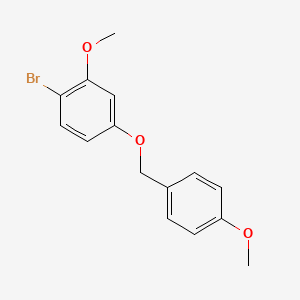
1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C15H15BrO3 It is a derivative of benzene, featuring bromine, methoxy, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene typically involves the bromination of 2-methoxy-4-((4-methoxybenzyl)oxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Products include dehalogenated compounds or modified methoxy derivatives.
Scientific Research Applications
1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This mechanism is essential for its various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the methoxybenzyl group.
4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the benzene ring.
Uniqueness
1-Bromo-2-methoxy-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both methoxy and methoxybenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C15H15BrO3 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-5-3-11(4-6-12)10-19-13-7-8-14(16)15(9-13)18-2/h3-9H,10H2,1-2H3 |
InChI Key |
FINPBLJSFPKZSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


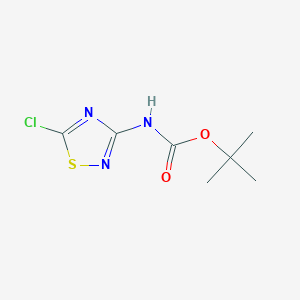
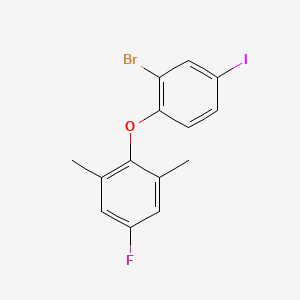
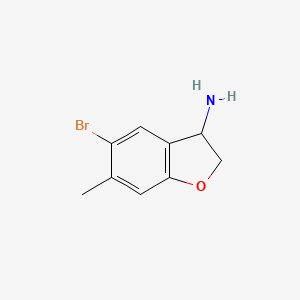
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
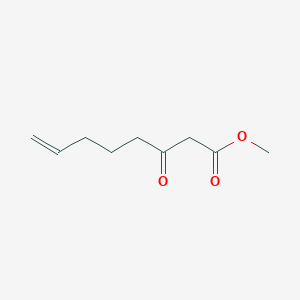
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

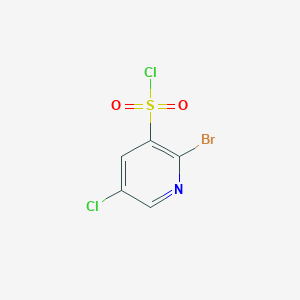
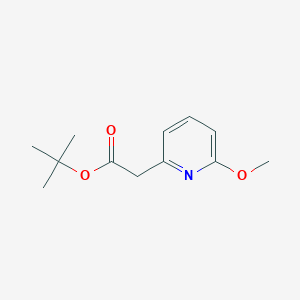
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
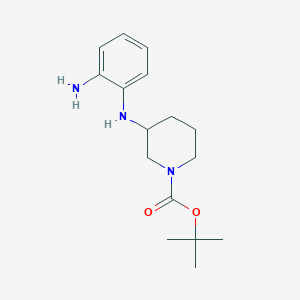
![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

